REACTION_SMILES
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[Cl:19][CH2:20][Cl:21].[O:22]=[Mn:23]=[O:24].[OH:1][CH2:2][c:3]1[cH:4][c:5]([S:9](=[O:10])(=[O:11])[NH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:6][cH:7][cH:8]1>>[O:1]=[CH:2][c:3]1[cH:4][c:5]([S:9](=[O:10])(=[O:11])[NH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Nc1ccccc1)c1cccc(CO)c1
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Name
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Type
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product
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Smiles
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O=Cc1cccc(S(=O)(=O)Nc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |